

Localization of NPBWR1 and NPBWR2 in Human Tissues: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DesBr-NPB-23 (human)

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This in-depth technical guide provides a comprehensive overview of the localization of Neuropeptides B and W Receptor 1 (NPBWR1) and Neuropeptides B and W Receptor 2 (NPBWR2) in human tissues. It is intended for researchers, scientists, and drug development professionals, offering detailed information on tissue distribution, signaling pathways, and experimental protocols.

Introduction to NPBWR1 and NPBWR2

Neuropeptide W (NPW) and neuropeptide B (NPB) are two closely related regulatory peptides that act as endogenous ligands for two G protein-coupled receptors (GPCRs): NPBWR1 (also known as GPR7) and NPBWR2 (also known as GPR8)[1][2]. These receptors share a significant amino acid homology of 64% with each other and approximately 40% with somatostatin and opioid receptors[1][3]. While NPB preferentially activates NPBWR1, NPW can stimulate both receptors with similar potency[1]. The NPB/NPW signaling system is implicated in a variety of physiological processes, including energy homeostasis, pain sensation, neuroendocrine function, and emotional regulation. It is important to note that while humans express both NPBWR1 and NPBWR2, rodents only express NPBWR1.

Localization of NPBWR1 and NPBWR2 in Human Tissues

The expression of NPBWR1 and NPBWR2 has been identified in both the central nervous system (CNS) and various peripheral tissues. The distribution of their messenger RNA (mRNA)

provides critical insights into their potential sites of action.

Central Nervous System (CNS)

In the human CNS, NPBWR2 appears to be more widely expressed than NPBWR1. However, both receptors show high expression levels in the hippocampus and amygdala.

Table 1: Localization of NPBWR1 and NPBWR2 mRNA in the Human Central Nervous System

Brain Region	NPBWR1 Expression Level	NPBWR2 Expression Level	References
Hippocampus	High	High	
Amygdala	High	High	
Frontal Cortex	Present	Present	
Parietal Cortex	-	Moderate	
Cerebellum	Found	Moderate	
Caudate Nucleus	Not Detected	High	
Substantia Nigra	Poor	Low	
Thalamus	Poor	Moderate	
Corpus Callosum	Poor	Low	
Pituitary Gland	Moderate	Moderate	
Hypothalamus	High	-	

Expression levels are qualitative descriptions based on the cited literature.

Peripheral Tissues

The expression of NPBWR1 and NPBWR2 extends to a variety of peripheral tissues, suggesting their involvement in a broad range of physiological functions beyond the CNS.

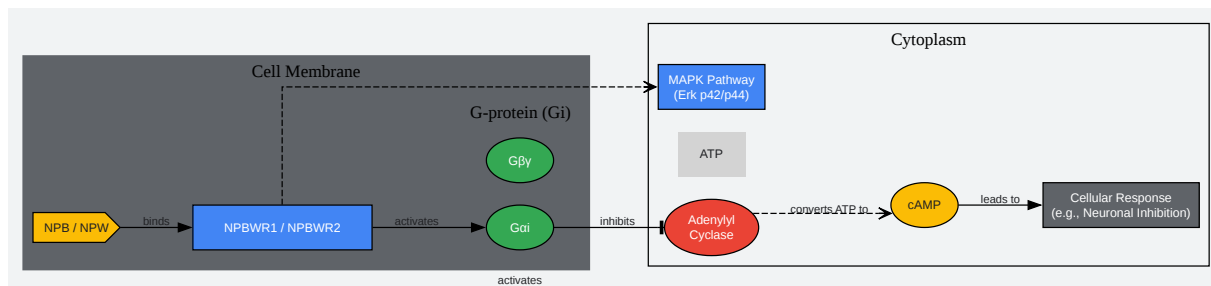
Table 2: Localization of NPBWR1 and NPBWR2 mRNA in Human Peripheral Tissues

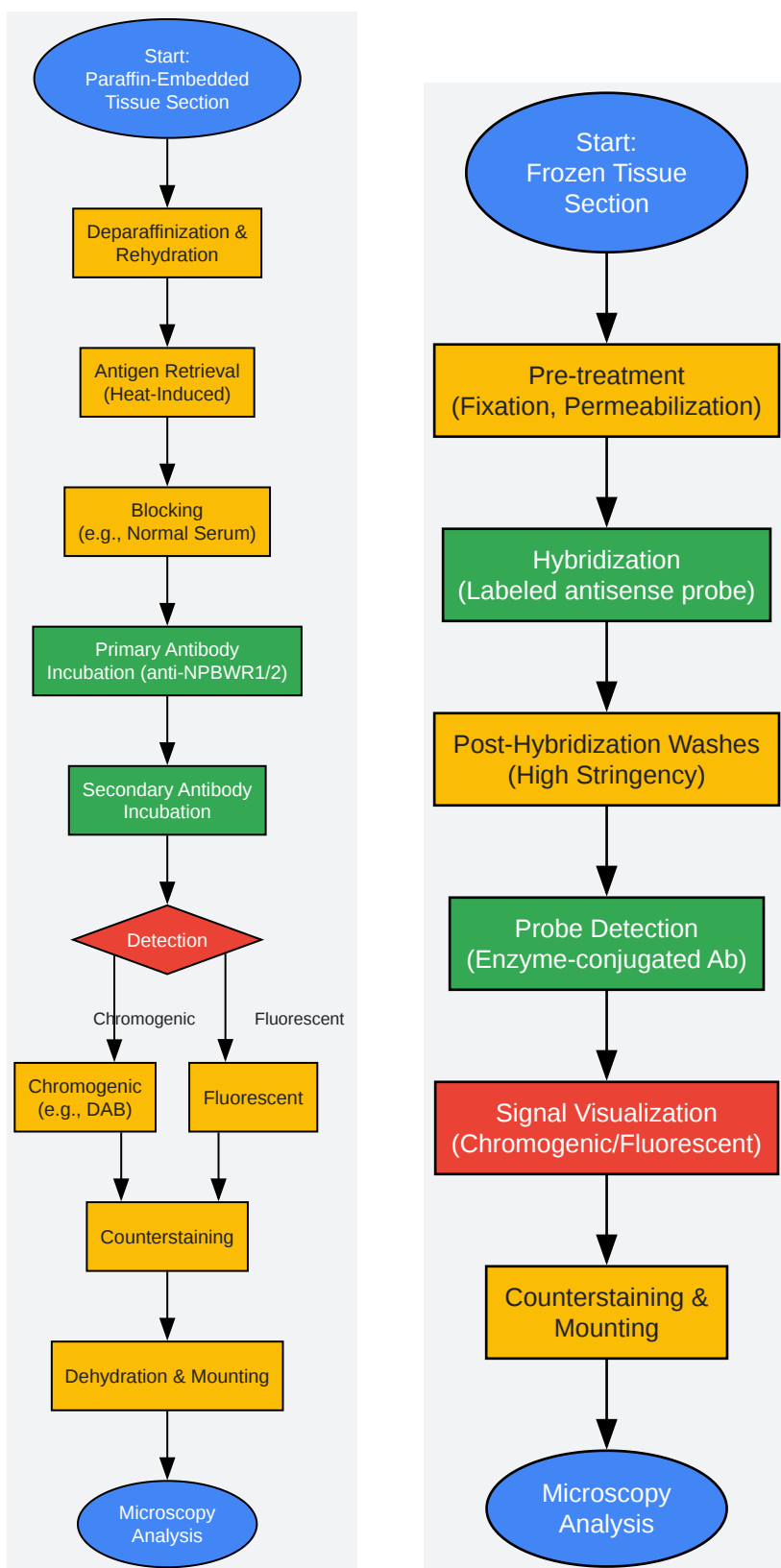
Tissue	NPBWR1 Expression	NPBWR2 Expression	References
Testis	Detected	Detected	
Lung	Detected	Detected	
Large Intestine	Detected	Detected	
Skin	Detected	Detected	
Trachea	Detected	-	
Prostate	Detected	-	
Adrenal Gland	-	Detected	
Spleen	-	Detected	
Lymph Node	-	Detected	
Liver	Overexpressed	Not Detected	
Kidney	-	Not Detected	

Expression data is based on mRNA detection.

Signaling Pathways of NPBWR1 and NPBWR2

NPBWR1 and NPBWR2 are coupled to the Gi-class of G-proteins. Activation of these receptors by their ligands, NPB and NPW, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This signaling cascade is a common mechanism for inhibitory neuronal modulation. Additionally, NPB and NPW have been shown to stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically the Erk p42/p44 proteins.





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- To cite this document: BenchChem. [Localization of NPBWR1 and NPBWR2 in Human Tissues: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028967#localization-of-npbwr1-and-npbwr2-in-human-tissue]

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